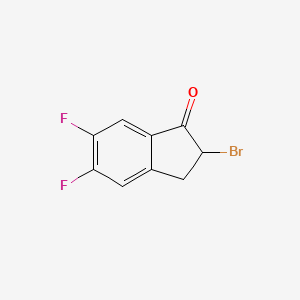

2-Bromo-5,6-difluoroindan-1-one

描述

属性

分子式 |

C9H5BrF2O |

|---|---|

分子量 |

247.04 g/mol |

IUPAC 名称 |

2-bromo-5,6-difluoro-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H5BrF2O/c10-6-1-4-2-7(11)8(12)3-5(4)9(6)13/h2-3,6H,1H2 |

InChI 键 |

QCVSGRGIMSGRLE-UHFFFAOYSA-N |

SMILES |

C1C(C(=O)C2=CC(=C(C=C21)F)F)Br |

规范 SMILES |

C1C(C(=O)C2=CC(=C(C=C21)F)F)Br |

产品来源 |

United States |

相似化合物的比较

Research Findings and Implications

- Regioselectivity Control : Fluorine’s strong electron-withdrawing nature diverts bromination to the α-position, avoiding competing aromatic substitution observed in methoxy or hydroxy analogs .

- Yield Optimization: Basic conditions (e.g., KOH) enhance dibromination yields for 5,6-difluoroindan-1-one (84% vs. 65% monobromination in AcOH), suggesting a kinetic preference for enolate formation .

准备方法

Preparation Methods Analysis

Direct α-Bromination using Bromine/Acetic Acid

The most efficient and straightforward method for preparing 2-Bromo-5,6-difluoroindan-1-one involves the direct α-bromination of 5,6-difluoroindan-1-one using bromine in acetic acid at room temperature.

Reaction Scheme

5,6-difluoroindan-1-one + Br₂ → this compound

Detailed Procedure

In this method, bromine (0.34 mL, 0.66 mmol) is added dropwise to a solution of 5,6-difluoroindan-1-one (100 mg, 0.60 mmol) in acetic acid (10 mL). The reaction mixture is stirred for 1 hour at room temperature. After completion, the reaction mixture is worked up according to standard procedures to yield this compound (compound 14) with a yield of 65%.

Reaction Conditions and Parameters

Table 1: Reaction Conditions for Bromination with Bromine/Acetic Acid

| Parameter | Value |

|---|---|

| Substrate | 5,6-difluoroindan-1-one |

| Brominating Agent | Bromine |

| Solvent | Acetic acid |

| Temperature | Room temperature |

| Reaction Time | 1 hour |

| Molar Ratio (Br₂:Substrate) | 1.1:1 |

| Yield | 65% |

The reaction selectively produces α-monobromo derivative under these conditions, with no evidence of aromatic ring bromination. This selectivity can be attributed to the electron-withdrawing effect of the fluorine substituents, which deactivate the aromatic ring toward electrophilic substitution, while the α-carbon of the ketone remains reactive.

Preparation of 2,2-Dibromo-5,6-difluoroindan-1-one

An alternative method involves the use of bromine in the presence of potassium hydroxide to produce 2,2-dibromo-5,6-difluoroindan-1-one.

Reaction Scheme

5,6-difluoroindan-1-one + 2Br₂ + KOH → 2,2-Dibromo-5,6-difluoroindan-1-one

Detailed Procedure

In this approach, bromine (1.75 mL, 1.20 mmol) is added with exclusion of light to a solution of 5,6-difluoroindan-1-one (100 mg, 0.60 mmol) and potassium hydroxide (248 mg, 1.80 mmol) in dichloromethane (20 mL) at room temperature. After 20 hours at this temperature, the reaction mixture is worked up to give 2,2-dibromo-5,6-difluoroindan-1-one (compound 15) in 84% yield.

Reaction Conditions and Parameters

Table 2: Reaction Conditions for Dibromination with Bromine/KOH

| Parameter | Value |

|---|---|

| Substrate | 5,6-difluoroindan-1-one |

| Brominating Agent | Bromine |

| Base | Potassium hydroxide |

| Solvent | Dichloromethane |

| Temperature | Room temperature |

| Reaction Time | 20 hours |

| Molar Ratio (Br₂:Substrate:KOH) | 2:1:3 |

| Yield | 84% |

Under basic conditions, the reaction proceeds to give the α,α-dibrominated product in high yield. This preparation demonstrates the influence of reaction conditions on the degree of bromination.

Characterization Data

This compound (Compound 14)

Physical Properties

- Appearance: Crystalline solid

- Melting point: 68-70°C

- Molecular formula: C₉H₅BrF₂O

- Molecular weight: 247 g/mol

Spectroscopic Data

¹H-NMR Data (CDCl₃):

- δ 3.39 (1H, d, J=18.0, H-3a)

- δ 3.81 (1H, t, J=22.0, 7.6, H-3b)

- δ 4.66 (1H, dd, J=7.4, 3.2, H-2)

- δ 7.27 (1H, t, J=8.0, Ar-H)

- δ 7.64 (1H, t, J=8.0, Ar-H)

¹³C-NMR Data (CDCl₃):

- δ 41.9, 47.7, 117.5, 117.7, 119.3, 119.5, 152.3, 154.2, 201.9

GC-MS Data:

- m/z: 247 (M⁺)

IR Data:

- 1720 cm⁻¹ (C=O)

2,2-Dibromo-5,6-difluoroindan-1-one (Compound 15)

Physical Properties

- Appearance: Crystalline solid

- Melting point: 124-126°C

- Molecular formula: C₉H₄Br₂F₂O

- Molecular weight: 326 g/mol

Spectroscopic Data

¹H-NMR Data (CDCl₃):

- δ 4.24 (2H, s, H-3)

- δ 7.23 (1H, t, J=7.6, Ar-H)

- δ 7.74 (1H, t, J=8.0, Ar-H)

¹³C-NMR Data (CDCl₃):

- δ 52.0, 55.4, 115.1, 144.3, 150.4, 152.8, 155.5, 158.0, 191.0

GC-MS Data:

- m/z: 326 (M⁺)

IR Data:

- 1720 cm⁻¹ (C=O)

Comparative Analysis of Bromination Methods

The selective bromination of 5,6-difluoroindan-1-one can be achieved through careful control of reaction conditions. Table 3 provides a comparison of the two main preparation methods discussed:

Table 3: Comparison of Bromination Methods for 5,6-difluoroindan-1-one

| Parameter | Br₂/AcOH Method | Br₂/KOH Method |

|---|---|---|

| Product | This compound | 2,2-Dibromo-5,6-difluoroindan-1-one |

| Number of Bromine Atoms | 1 | 2 |

| Reaction Time | 1 hour | 20 hours |

| Temperature | Room temperature | Room temperature |

| Yield | 65% | 84% |

| Regioselectivity | α-mono-bromination | α,α-dibromination |

| Conditions | Acidic | Basic |

The choice of method depends on whether mono- or di-bromination is desired. The acidic conditions favor mono-bromination, while basic conditions promote dibromination at the α-position.

Reactivity Patterns and Mechanistic Aspects

The bromination of 5,6-difluoroindan-1-one follows general patterns observed for similar indan-1-one derivatives. The presence of the fluorine substituents influences the reactivity of both the aromatic ring and the α-carbon position.

In acidic media (AcOH), the enol form of the ketone likely serves as the reactive species for electrophilic attack by bromine, resulting in mono-bromination. Under basic conditions (KOH), the increased acidity of the α-hydrogen in the mono-brominated intermediate facilitates the second bromination.

This reactivity pattern is consistent with other substituted indan-1-ones, where the electronic effects of substituents determine the regioselectivity of bromination.

Applications and Significance

This compound serves as a versatile synthetic intermediate for various transformations, including:

- Nucleophilic substitution reactions at the α-position

- Metal-catalyzed coupling reactions

- Synthesis of heterocyclic compounds

- Preparation of pharmaceutical intermediates

The α-bromo ketone functionality makes it particularly useful for the synthesis of heterocycles through condensation reactions with various nucleophiles.

常见问题

Q. What regulatory compliance steps are required for using this compound in international collaborations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。